molecular formula C30H50O B105510 Friedelan-7-one CAS No. 18671-54-0

Friedelan-7-one

Cat. No. B105510
CAS RN: 18671-54-0
M. Wt: 426.7 g/mol
InChI Key: FCPANOBLGVXYMG-IIWBYEMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Friedelan-7-one is a natural product that belongs to the triterpene class of compounds. It has been isolated from various plant species and has been found to exhibit a wide range of biological activities. Friedelan-7-one has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Friedelan-7-one is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms such as inhibition of pro-inflammatory cytokines, modulation of cellular signaling pathways, and regulation of gene expression.

Biochemical And Physiological Effects

Friedelan-7-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Friedelan-7-one has also been found to modulate cellular signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. In addition, Friedelan-7-one has been found to regulate gene expression by altering the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Friedelan-7-one in lab experiments is its natural origin. Friedelan-7-one can be isolated from various plant species and can be synthesized using natural substrates and enzymes. Another advantage is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Friedelan-7-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the development of novel synthetic methods for Friedelan-7-one could lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

Friedelan-7-one can be synthesized through various methods. One of the most common methods is the acid-catalyzed cyclization of 2,3-oxidosqualene. This method involves the use of strong acids such as sulfuric acid or trifluoroacetic acid to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one. Another method involves the use of enzymes such as oxidosqualene cyclase to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one.

Scientific Research Applications

Friedelan-7-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral activities. Friedelan-7-one has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

18671-54-0

Product Name

Friedelan-7-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one

InChI

InChI=1S/C30H50O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

FCPANOBLGVXYMG-IIWBYEMSSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

SMILES

CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Canonical SMILES

CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

synonyms

friedelan-7-one

Origin of Product

United States

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